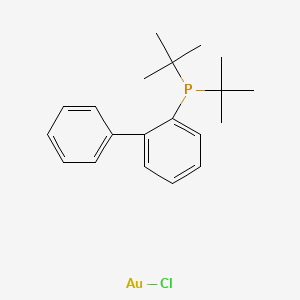

C20H27AuClP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) is a coordination compound with the chemical formula CHAuClP. It features a gold(I) center coordinated to a chloro ligand and a bidentate phosphine ligand derived from di-t-butylphosphine, which is attached to a biphenyl moiety. This compound is notable for its unique structural arrangement, which enhances its reactivity and potential applications in various

Catalysis

Chloro[2-(di-tert-butylphosphino)biphenyl]gold(I) is being investigated as a catalyst for various organic transformations. Its bulky di-tert-butylphosphine group can provide steric and electronic properties that influence reaction rates and selectivities PubChem: ).

Material Science

Research explores the use of Chloro[2-(di-tert-butylphosphino)biphenyl]gold(I) in the development of new functional materials. For instance, it can be used as a precursor for gold nanoparticles with specific size and surface properties ScienceDirect: .

- Substitution Reactions: The chloro ligand can be replaced by other nucleophiles, leading to the formation of new gold complexes. This property is crucial for its use as a catalyst in organic synthesis.

- Catalytic Reactions: The compound has been employed as a catalyst in the hydroarylation of allenes, facilitating the formation of carbon-carbon bonds through electrophilic activation of the alkyne component .

- Oxidative Addition: It can undergo oxidative addition reactions with various substrates, which is significant for transformations in organometallic chemistry.

Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) can be synthesized through several methods, typically involving:

- Reaction of Gold(I) Chloride: The synthesis often begins with gold(I) chloride, which reacts with 2-(di-t-butylphosphino)biphenyl in an appropriate solvent.

- Ligand Coordination: The phosphine ligand coordinates to the gold center during the reaction, forming the desired complex.

- Isolation and Purification: The product can be isolated through filtration or crystallization methods, followed by purification techniques such as chromatography.

Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) has several applications in:

- Catalysis: It serves as an effective catalyst in various organic reactions, particularly in hydroarylation and other transformations involving carbon-carbon bond formation.

- Material Science: Its properties may be explored for applications in materials science, particularly in developing new functional materials or nanostructures.

- Organometallic Chemistry: The compound is useful for studying coordination chemistry and the behavior of gold complexes.

Interaction studies involving Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) focus on its reactivity with different substrates and ligands. These studies help understand how the compound behaves in various chemical environments and its potential as a catalyst. Understanding these interactions is crucial for optimizing its use in synthetic applications.

Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) shares similarities with other gold(I) complexes but stands out due to its specific ligand architecture and reactivity profile. Here are some similar compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Chloro[(1,1'-biphenyl-2-yl)di-tert-butylphosphine]gold(I) | CHAuClP | Similar phosphine ligand; used in similar catalytic processes |

| Tris[(di-tert-butylphosphino)methyl]gold(I) | CHAu | More sterically hindered; different reactivity due to additional ligands |

| Chloro[bis(phenyl)(di-tert-butylphosphine)]gold(I) | CHAuClP | Features phenyl groups; differing electronic properties affecting reactivity |

Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)'s unique combination of steric hindrance from the di-t-butyl groups and the biphenyl moiety allows it to exhibit distinct catalytic properties compared to these similar compounds.